1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RKI 1447 dihydrochloride is a potent and selective inhibitor of the enzyme Rho kinase. It has been investigated for its applications in cancer treatment, glaucoma, and nonalcoholic fatty liver disease. The compound is known for its ability to suppress the phosphorylation of Rho kinase substrates, thereby inhibiting cancer cell growth and promoting apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RKI 1447 dihydrochloride involves the reaction of 1-(3-hydroxyphenyl)methyl-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea with hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically include the use of an organic solvent such as dimethyl sulfoxide (DMSO) and gentle warming to ensure complete dissolution .
Industrial Production Methods
Industrial production of RKI 1447 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
RKI 1447 dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly involving the thiazole and pyridine rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted thiazole and pyridine derivatives .
Scientific Research Applications
RKI 1447 dihydrochloride has a wide range of scientific research applications, including:
Cancer Research: It has been shown to inhibit the growth of colorectal carcinoma and breast cancer cells by suppressing the phosphorylation of Rho kinase substrates
Glaucoma Treatment: The compound has been investigated for its ability to reduce intraocular pressure and increase phagocytosis in the trabecular meshwork, making it a potential treatment for glaucoma.
Nonalcoholic Fatty Liver Disease: RKI 1447 dihydrochloride has been studied for its effects on liver cells and its potential to treat nonalcoholic fatty liver disease.
Mechanism of Action
RKI 1447 dihydrochloride exerts its effects by selectively inhibiting the enzyme Rho kinase. This inhibition prevents the phosphorylation of Rho kinase substrates such as MLC-2 and MYPT-1, leading to the suppression of cancer cell growth and the promotion of apoptosis. The compound binds to the ATP binding site of Rho kinase through interactions with the hinge region and the DFG motif .
Comparison with Similar Compounds
RKI 1447 dihydrochloride is unique in its high selectivity and potency as a Rho kinase inhibitor. Similar compounds include:
Y-27632: Another Rho kinase inhibitor, but with lower selectivity and potency compared to RKI 1447 dihydrochloride.
Fasudil: A Rho kinase inhibitor used clinically for the treatment of cerebral vasospasm, but with a different mechanism of action and lower selectivity
RKI 1447 dihydrochloride stands out due to its high selectivity for Rho kinase and its significant anti-invasive and antitumor activities .
Properties
IUPAC Name |
1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S.2ClH/c21-13-3-1-2-11(8-13)9-18-15(22)20-16-19-14(10-23-16)12-4-6-17-7-5-12;;/h1-8,10,21H,9H2,(H2,18,19,20,22);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXLRAPHQIRDNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC(=O)NC2=NC(=CS2)C3=CC=NC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.